Benzoylhypaconina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

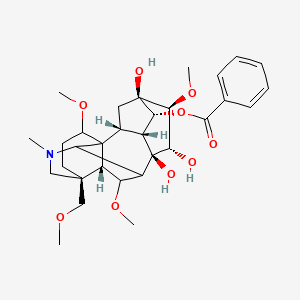

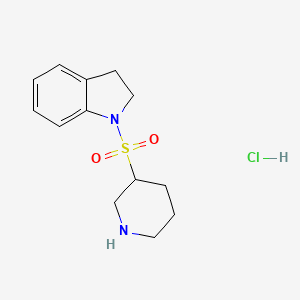

Benzoylhypaconine is a monoester Aconitum alkaloid and is the main pharmacologic and toxic component .

Synthesis Analysis

Benzoylhypaconine, along with other alkaloids such as aconitine, mesaconitine, hypaconitine, benzoylaconine, and benzoylmesaconine, were investigated by electrospray ionization multi-stage mass spectrometry. The lost sequence of four CH3OH molecules was studied using quantum chemistry . The processing mechanism of Benzoylhypaconine was discussed according to the identified metabolites .Molecular Structure Analysis

Benzoylhypaconine has a parent hydride aconitane .Chemical Reactions Analysis

Benzoylhypaconine is a diterpene alkaloid with the formula C31H43NO9 . Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress .Physical and Chemical Properties Analysis

Benzoylhypaconine has a molecular formula of C31H43NO9, an average mass of 573.674 Da, and a monoisotopic mass of 573.293762 Da . It is a white crystal, soluble in methanol, ethanol, isopropanol, chloroform, and slightly soluble in water .Aplicaciones Científicas De Investigación

Medicina Tradicional China

La Benzoylhypaconina es un compuesto que se encuentra en la raíz de Aconitum, una raíz utilizada en la Medicina Tradicional China (MTC). Esta raíz se ha utilizado durante miles de años para tratar diversas enfermedades como el colapso, el síncope, la fiebre reumática, las articulaciones dolorosas, la gastroenteritis, la diarrea, el edema, el asma bronquial y varios tumores .

Desintoxicación

En la MTC, el proceso de Pao Zhi se utiliza para transformar metabolitos secundarios de las plantas, aumentando la potencia y reduciendo la toxicidad. La this compound es uno de los biomarcadores clave responsables de las acciones desintoxicantes de Pao Zhi. Los mecanismos de transformación de este proceso se han estudiado utilizando Radix Aconiti como hierba modelo .

Estudios de Farmacocinética

Se ha desarrollado un método de cromatografía líquida de alto rendimiento-espectrometría de masas (HPLC-MS) para la determinación simultánea de this compound y otros compuestos en plasma de rata. Este método se ha utilizado para estudiar los comportamientos farmacocinéticos de estos compuestos después de la administración oral de extracto de Radix Aconiti Lateralis Praeparata .

Farmacocinética Comparativa

Se han realizado estudios de farmacocinética comparativa sobre this compound y otros compuestos después de la administración de extracto de Radix Aconiti Lateralis Praeparata y la decocción de Dahuang Fuzi. Se encontraron diferencias significativas en varios parámetros como el área bajo la curva de concentración plasmática-tiempo, la concentración plasmática máxima, la vida media de eliminación, el tiempo de retención medio, la depuración plasmática, el volumen de distribución y el tiempo para alcanzar la concentración plasmática máxima .

Investigación Metabolómica

La this compound se ha utilizado como marcador químico en la investigación metabolómica para estudiar el mecanismo de procesamiento de la medicina tradicional china. Esta investigación proporciona una comprensión integral de los mecanismos de transformación subyacentes a Pao Zhi .

Aseguramiento de la Seguridad

Se investigaron las características metabolómicas completas de Radix Aconiti y Radix Aconiti Preparada, que contienen this compound, para garantizar la seguridad clínica .

Mecanismo De Acción

Target of Action

Benzoylhypaconine, a monoester diterpene alkaloid found in Aconitum, primarily targets the mitochondria . It affects mitochondrial growth and is considered one of the main pharmacological and toxic components of Aconitum .

Mode of Action

Benzoylhypaconine interacts with its targets by causing hyperpolarization and activation of voltage-dependent sodium and calcium channels . This interaction can lead to changes such as fatal cardiac poisoning and neurotoxicity .

Biochemical Pathways

It’s known that the compound plays a role in theJAK/STAT signaling pathway , which is involved in processes like cell division, survival, and inflammation.

Pharmacokinetics

It’s known that the compound is detected using high-performance liquid chromatography-tandem mass spectrometry techniques .

Result of Action

The molecular and cellular effects of Benzoylhypaconine’s action include potential anti-inflammatory activity and inhibition of COX-2 activity . It also has potential toxicity, which can result in fatal cardiac poisoning and neurotoxicity .

Action Environment

The action, efficacy, and stability of Benzoylhypaconine can be influenced by various environmental factors. It’s important to note that the compound’s therapeutic indices are narrow, indicating that its effects can vary significantly based on concentration .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzoylhypaconine plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2 (COX-2) activity. This compound interacts with various enzymes and proteins, including COX-2, where it exhibits an inhibitory effect with an IC50 value of 20.5 µM . Additionally, benzoylhypaconine reduces histamine-induced vascular permeability, indicating its interaction with histamine receptors and related signaling pathways . These interactions highlight its potential in modulating inflammatory responses.

Cellular Effects

Benzoylhypaconine affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, benzoylhypaconine reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways . Furthermore, it impacts gene expression related to inflammatory responses and cellular metabolism, contributing to its overall anti-inflammatory effects.

Molecular Mechanism

At the molecular level, benzoylhypaconine exerts its effects primarily through the inhibition of COX-2. This interaction involves binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, benzoylhypaconine may interact with other biomolecules involved in inflammatory pathways, further enhancing its anti-inflammatory properties. Changes in gene expression related to inflammation and cellular stress responses are also observed, indicating a broader impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoylhypaconine have been observed to change over timeIn vitro studies have shown that benzoylhypaconine maintains its inhibitory effects on COX-2 over extended periods, suggesting sustained anti-inflammatory activity . In vivo studies are necessary to fully understand its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of benzoylhypaconine vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation without significant adverse effects . At higher doses, benzoylhypaconine may exhibit toxic effects, including potential impacts on cardiovascular and nervous systems. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage management in potential therapeutic applications.

Metabolic Pathways

Benzoylhypaconine is involved in several metabolic pathways, primarily those related to its anti-inflammatory activity. It interacts with enzymes such as COX-2 and histamine receptors, influencing metabolic flux and metabolite levels associated with inflammation

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Benzoylhypaconine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Hypaconitine", "Benzoyl chloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Hypaconitine is reacted with benzoyl chloride in the presence of sodium hydroxide to form Benzoylhypaconitine.", "Step 2: The reaction mixture is then extracted with methanol to obtain the crude product.", "Step 3: The crude product is then purified by recrystallization from a suitable solvent.", "Step 4: The purified product is then dissolved in hydrochloric acid and extracted with diethyl ether.", "Step 5: The organic layer is separated and washed with water to remove any impurities.", "Step 6: The diethyl ether is then evaporated to obtain the final product, Benzoylhypaconine." ] } | |

Número CAS |

63238-66-4 |

Fórmula molecular |

C31H43NO9 |

Peso molecular |

573.7 g/mol |

Nombre IUPAC |

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25?,26+,28+,29-,30?,31-/m1/s1 |

Clave InChI |

MDFCJNFOINXVSU-ANXTVRNHSA-N |

SMILES isomérico |

CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |

SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |

SMILES canónico |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |

Sinónimos |

benzoylhypaconine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)